molecular formula C8H9BO3 B564109 4-(1,3,2-Dioxaborolan-2-yl)phenol CAS No. 108305-41-5

4-(1,3,2-Dioxaborolan-2-yl)phenol

Cat. No.: B564109
CAS No.: 108305-41-5
M. Wt: 163.967
InChI Key: IDSYAEWBNQFQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3) is a boronic ester derivative featuring a para-hydroxyphenyl group attached to a pinacol-protected boronate moiety. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its synthesis typically involves reacting 4-formylbenzeneboronic acid with pinacol in methanol under anhydrous conditions, achieving high yields (e.g., 90% in ). The tetramethyl substituents on the dioxaborolane ring enhance stability, making it suitable for storage and handling in organic synthesis . Applications include the development of PET tracers for neuroinflammation imaging ([11C]MBMP) and organic light-emitting diodes (OLEDs) . Physical properties include a molecular weight of 220.07 g/mol and a melting point range of 112–117°C (or 118°C, depending on purity) .

Properties

CAS No.

108305-41-5

Molecular Formula

C8H9BO3

Molecular Weight

163.967

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C8H9BO3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,10H,5-6H2

InChI Key

IDSYAEWBNQFQCE-UHFFFAOYSA-N

SMILES

B1(OCCO1)C2=CC=C(C=C2)O

Synonyms

Phenol, 4-(1,3,2-dioxaborolan-2-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Ortho- and Meta-Hydroxy Derivatives

  • However, intramolecular hydrogen bonding between the hydroxyl and boronate groups may reduce solubility in polar solvents .
  • 3-Hydroxyphenylboronic Acid 1,3-Propanediol Ester (CAS 948592-64-1): The meta-hydroxy derivative, stabilized by a 1,3-propanediol cyclic ester, shows distinct electronic effects due to the altered substituent position, influencing its reactivity in aryl-aryl bond formation .

Substituted Arylboronates

  • [4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): The introduction of a chloro substituent and hydroxymethyl group increases molecular complexity, enabling applications in targeted drug intermediates. The electron-withdrawing chlorine atom may moderate reactivity in cross-coupling reactions .
  • This compound has a higher molecular weight (250.1 g/mol) and distinct solubility profiles .

Morpholine-Functionalized Derivatives

  • 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (): The addition of a morpholine ethyl chain introduces basicity and water solubility, expanding utility in medicinal chemistry for prodrug design or solubility-enhanced intermediates .

Data Tables

Table 1: Comparative Analysis of Key Boronic Ester Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenol Para-hydroxy 220.07 112–117 PET tracers, OLEDs, Suzuki coupling
2-Hydroxyphenylboronic acid pinacol ester Ortho-hydroxy 206.05 Not reported Specialty coupling reactions
3-Methoxy-4-(tetramethyl-dioxaborolan-2-yl)phenol Meta-methoxy, para-hydroxy 250.10 Not reported Materials science, electronics
[4-Chloro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol Chloro, hydroxymethyl 284.56 Not reported Pharmaceutical intermediates

Research Findings and Discussion

Reactivity in Cross-Coupling Reactions

The para-hydroxy derivative demonstrates superior stability and reactivity in Suzuki-Miyaura reactions due to the electron-donating hydroxyl group, which facilitates transmetallation steps . In contrast, the ortho-hydroxy analog’s intramolecular hydrogen bonding may require harsher conditions (e.g., elevated temperatures) for efficient coupling .

Stability and Handling

Pinacol-protected derivatives (e.g., the main compound) are more stable than 1,3-propanediol analogs, as evidenced by their commercial availability and long-term storage recommendations (2–8°C under inert gas) . Discrepancies in reported melting points (112–117°C vs. 118°C) may reflect differences in purity or crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.